Tegoprazan (Benzoate)
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Overview
Description
Tegoprazan (Benzoate) is a novel therapeutic compound developed for the treatment of acid-related gastrointestinal diseases. It is a potent and highly selective potassium-competitive acid blocker, which means it inhibits gastric acid secretion by blocking the potassium channels in the stomach lining. This compound is known for its rapid onset of action and prolonged control of gastric acidity, making it effective in managing conditions such as gastroesophageal reflux disease and peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tegoprazan (Benzoate) involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups such as fluorine and nitrogen through halogenation and amination reactions.
- Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of Tegoprazan (Benzoate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials and reagents.
- Control of reaction temperature, pressure, and time to maximize yield.
- Implementation of purification techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Tegoprazan (Benzoate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, typically using reagents such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products .
Scientific Research Applications
Tegoprazan (Benzoate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of potassium-competitive acid blockers and their interactions with gastric acid secretion pathways.
Biology: Investigated for its effects on gut microbiota and its potential role in modulating gut barrier function and intestinal health.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating acid-related gastrointestinal diseases such as gastroesophageal reflux disease and peptic ulcers.
Mechanism of Action
Tegoprazan (Benzoate) works by competitively inhibiting the potassium channels in the gastric parietal cells, which are responsible for secreting hydrochloric acid. This inhibition reduces the production of gastric acid, thereby alleviating symptoms of acid-related diseases. The compound’s mechanism of action is distinct from that of proton pump inhibitors, as it does not require conversion into an active form and can directly inhibit the H+/K±ATPase enzyme in a reversible and potassium-competitive manner .
Comparison with Similar Compounds
Tegoprazan (Benzoate) is part of a class of compounds known as potassium-competitive acid blockers. Similar compounds include:
Vonoprazan: Another potassium-competitive acid blocker with similar efficacy but different pharmacokinetic properties.
Fexuprazan: A newer compound under development with potential advantages in terms of onset of action and duration of effect.
Tenatoprazole: A long-acting proton pump inhibitor with a different mechanism of action but similar therapeutic applications.
Uniqueness: Tegoprazan (Benzoate) stands out due to its rapid onset of action, prolonged control of gastric acidity, and ability to maintain efficacy independent of food intake. These properties make it a promising candidate for the treatment of acid-related gastrointestinal diseases .
Properties
Molecular Formula |
C27H25F2N3O5 |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
benzoic acid;7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C20H19F2N3O3.C7H6O2/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16;8-7(9)6-4-2-1-3-5-6/h6-9,15H,4-5H2,1-3H3,(H,23,24);1-5H,(H,8,9)/t15-;/m0./s1 |
InChI Key |
QFAGJBLCTNHIKT-RSAXXLAASA-N |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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